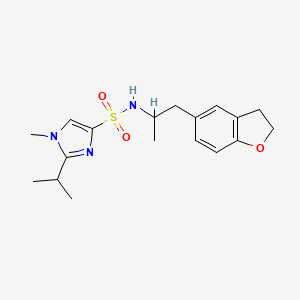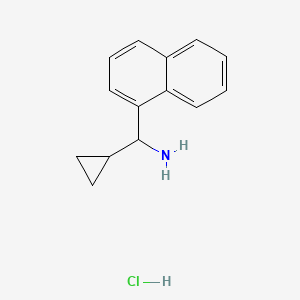
Cyclopropyl(naphthalen-1-yl)methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopropyl(naphthalen-1-yl)methanamine hydrochloride is a chemical compound with the molecular formula C14H15N·HCl. It is known for its unique structure, which includes a cyclopropyl group attached to a naphthalene ring via a methanamine linkage.
Preparation Methods
The synthesis of cyclopropyl(naphthalen-1-yl)methanamine hydrochloride typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a multi-step process starting with the cyclopropylation of naphthalene derivatives
Reaction Conditions: The reactions are usually carried out under controlled conditions, including specific temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production may involve the use of large-scale reactors and continuous flow processes to optimize the synthesis and reduce costs
Chemical Reactions Analysis
Cyclopropyl(naphthalen-1-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanamine group can be replaced by other functional groups.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like dichloromethane or ethanol. Reaction conditions vary depending on the desired product.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. .
Scientific Research Applications
Cyclopropyl(naphthalen-1-yl)methanamine hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments .
Mechanism of Action
The mechanism of action of cyclopropyl(naphthalen-1-yl)methanamine hydrochloride involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Cyclopropyl(naphthalen-1-yl)methanamine hydrochloride can be compared with other similar compounds:
Similar Compounds: Compounds such as (1-(naphthalen-1-yl)cyclohexyl)methanamine hydrochloride and N-methyl-1-naphthalenemethylamine hydrochloride share structural similarities.
Uniqueness: The presence of the cyclopropyl group in this compound imparts unique chemical properties, such as increased stability and specific reactivity patterns.
Comparison: Compared to its analogs, this compound may exhibit different biological activities and chemical reactivity, making it a valuable subject of study in various research fields
Properties
IUPAC Name |
cyclopropyl(naphthalen-1-yl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N.ClH/c15-14(11-8-9-11)13-7-3-5-10-4-1-2-6-12(10)13;/h1-7,11,14H,8-9,15H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAXLEWTURRINSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2=CC=CC3=CC=CC=C32)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2879713.png)
![ethyl 3-[(4,4-difluorocyclohexyl)carbamoyl]propanoate](/img/structure/B2879715.png)
![4-(4-methylbenzenesulfonyl)-2-(4-methylphenyl)-N-[(oxolan-2-yl)methyl]-1,3-oxazol-5-amine](/img/structure/B2879716.png)
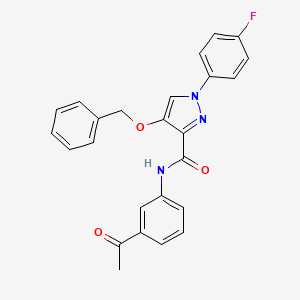
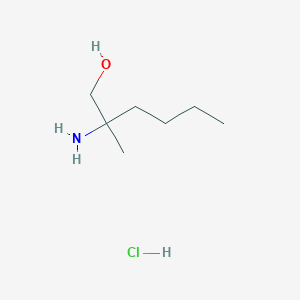
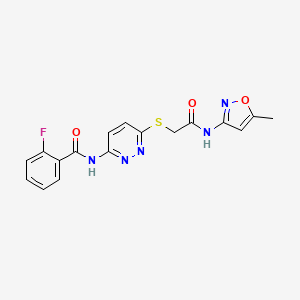
![3-[2-(diethylamino)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-(4-fluorophenyl)propanamide](/img/structure/B2879721.png)
![N-cyclohexyl-4-(2-methylpropyl)-5-oxo-1-[(2-oxo-2-phenylethyl)sulfanyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2879724.png)
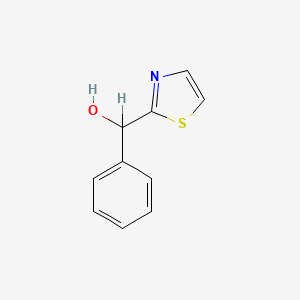
![4-[4-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methyl]phenyl]phenol;hydrochloride](/img/structure/B2879727.png)
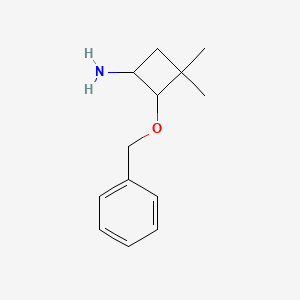
![5-chloro-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)thiophene-2-carboxamide](/img/structure/B2879729.png)
![8-methoxy-2-(thiomorpholine-4-carbonyl)-N-[4-(trifluoromethoxy)phenyl]quinolin-4-amine](/img/structure/B2879731.png)
